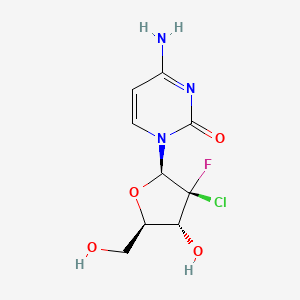![molecular formula C9H10BrNS B13102828 8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B13102828.png)
8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine is a heterocyclic compound that contains both bromine and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine with bromine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated compounds and modified thiazine rings.
Aplicaciones Científicas De Investigación
8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors by binding to active sites, thereby modulating biological pathways. The bromine and sulfur atoms play crucial roles in these interactions, contributing to the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-3,4-dihydro-2H-benzo[B][1,4]oxazine: Similar in structure but contains an oxygen atom instead of sulfur.
2-Methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Chloro-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine: Contains chlorine instead of bromine, which affects its reactivity and biological activity.
Uniqueness
8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine is unique due to the presence of both bromine and sulfur atoms, which confer distinct chemical reactivity and biological properties
Propiedades
Fórmula molecular |
C9H10BrNS |
|---|---|
Peso molecular |
244.15 g/mol |
Nombre IUPAC |
8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzothiazine |
InChI |
InChI=1S/C9H10BrNS/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11H,5H2,1H3 |
Clave InChI |
TUHHWWCOLKIZRF-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC2=C(S1)C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Ethoxy-9H-pyrido[3,4-B]indole](/img/structure/B13102745.png)

![(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;hexafluorophosphate](/img/structure/B13102751.png)

![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B13102764.png)
![7-(Fluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13102778.png)
![Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester](/img/structure/B13102780.png)





![Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102836.png)

